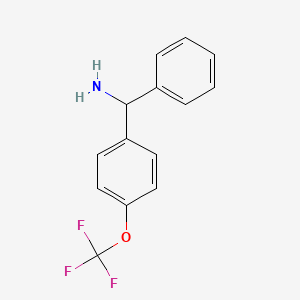

Phenyl(4-(trifluoromethoxy)phenyl)methanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Phenyl(4-(trifluoromethoxy)phenyl)methanamine is an organic compound with the molecular formula C14H12F3NO It is characterized by the presence of a phenyl group and a trifluoromethoxyphenyl group attached to a methanamine moiety

準備方法

Synthetic Routes and Reaction Conditions

Phenyl(4-(trifluoromethoxy)phenyl)methanamine can be synthesized through several methods. One common approach involves the reaction of 4-(trifluoromethoxy)phenyl isocyanate with phenylmethanamine under controlled conditions. The reaction typically occurs in the presence of a suitable solvent, such as dichloromethane, and may require a catalyst to enhance the reaction rate .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions. This may include the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity.

化学反応の分析

N-Alkylation Reactions

The primary amine group in phenyl(4-(trifluoromethoxy)phenyl)methanamine undergoes N-alkylation when reacted with alkyl halides or aryl halides under basic conditions. This reaction is critical for modifying the compound’s pharmacological or physicochemical properties.

Example Protocol :

-

Reagents : 1-Chloro-4-(trifluoromethyl)benzene, sodium hydroxide, dimethylsulfoxide (DMSO).

-

Workup : Extraction with toluene, followed by recrystallization of the hydrochloride salt from diisopropyl ether .

This method mirrors conditions used for structurally analogous amines, demonstrating scalability for industrial applications .

Hydrochloride Salt Formation

The compound readily forms stable hydrochloride salts via protonation of the amine group, enhancing its crystallinity and solubility for purification.

Procedure :

-

Reagents : Ethanolic hydrogen chloride.

-

Conditions : Addition of HCl to a solution of the free base in ethanol, followed by recrystallization .

-

Outcome : High-purity crystalline product with a melting point of 154–156°C .

| Property | Value | Reference |

|---|---|---|

| Molecular Formula (Salt) | C₁₄H₁₂F₃NO·HCl | |

| Melting Point | 154–156°C | |

| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, ethanol) |

Comparative Reactivity

The trifluoromethoxy group’s strong electron-withdrawing effect increases the amine’s nucleophilicity compared to non-fluorinated analogs. This property enhances its reactivity in:

-

Acylation : Faster reaction with acyl chlorides.

-

Condensation : Efficient participation in Ugi or Mannich reactions.

| Structural Feature | Impact on Reactivity | Reference |

|---|---|---|

| Trifluoromethoxy Group | Increases electrophilicity of adjacent carbons | |

| Chiral Center | Enables stereoselective synthesis of derivatives |

科学的研究の応用

Medicinal Chemistry

One of the most promising applications of Phenyl(4-(trifluoromethoxy)phenyl)methanamine is in the development of antimicrobial agents. Research indicates that derivatives of trifluoromethyl phenyl compounds possess potent antibacterial properties against Gram-positive bacteria. For instance, studies have shown that certain trifluoromethyl substituted anilines demonstrate minimal inhibitory concentration (MIC) values as low as 0.78–3.125 μg/ml against various bacterial strains, highlighting their potential in treating bacterial infections .

Case Study: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the synthesis and antibacterial activity of several trifluoromethyl phenyl derivatives. The results indicated that compounds with specific substitutions, including those similar to this compound, exhibited significant growth inhibition against tested bacterial strains while maintaining low toxicity to human cells .

Material Science Applications

This compound also finds utility in materials science, particularly in the synthesis of polymers with enhanced properties. Research has demonstrated that polymers containing trifluoromethoxy phenyl groups exhibit superior thermal stability and chemical resistance, making them suitable for applications in coatings and advanced materials .

Table: Polymer Properties

| Property | Value |

|---|---|

| Thermal Stability | Enhanced compared to non-fluorinated analogs |

| Chemical Resistance | High, suitable for harsh environments |

| Applications | Coatings, electronic devices |

Industrial Applications

In industrial settings, this compound is utilized in refining processes and as a building block for various chemical syntheses. Its role as an amine in natural gas processing underscores its importance in enhancing the efficiency of chemical reactions within industrial applications .

作用機序

The mechanism of action of Phenyl(4-(trifluoromethoxy)phenyl)methanamine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. Additionally, the trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets .

類似化合物との比較

Similar Compounds

4-(Trifluoromethyl)phenylmethanamine: Similar in structure but lacks the methoxy group.

4-(Trifluoromethoxy)phenyl isocyanate: Contains the trifluoromethoxy group but differs in functional group.

N-Methyl-1-[3-(trifluoromethyl)phenyl]methanamine: Similar in structure but with a methyl group attached to the nitrogen atom.

Uniqueness

Phenyl(4-(trifluoromethoxy)phenyl)methanamine is unique due to the presence of both phenyl and trifluoromethoxyphenyl groups, which confer distinct chemical and physical properties. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of pharmaceuticals and advanced materials.

生物活性

Phenyl(4-(trifluoromethoxy)phenyl)methanamine, a compound notable for its trifluoromethoxy substitution, has garnered attention for its potential biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This structure includes a phenyl ring attached to a methanamine group with a trifluoromethoxy substituent, which significantly influences its biological properties.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

- Antiviral Activity : Studies have indicated that derivatives of compounds with similar structures exhibit antiviral properties, particularly against influenza viruses. For instance, modifications involving trifluoromethoxy groups have been associated with enhanced activity against viral RNA polymerases .

- Antitubercular Properties : The introduction of trifluoromethoxy groups has been shown to improve antitubercular activity. Compounds with this modification demonstrated significant potency in inhibiting Mycobacterium tuberculosis, with IC50 values indicating effective inhibition .

- Neuropharmacological Effects : Similar compounds have been studied as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs), suggesting potential applications in treating neurological disorders. The presence of the trifluoromethoxy group may enhance receptor binding and modulation efficacy .

1. Antiviral Activity

A study focusing on the antiviral properties of related compounds found that those with trifluoromethoxy substitutions showed improved efficacy against influenza virus strains. The EC50 values were determined through plaque inhibition assays, revealing significant inhibition rates at various concentrations.

| Compound | EC50 (µM) | Inhibition Rate (%) |

|---|---|---|

| Derivative A | 22.94 | 50.00% at 50 µM |

| Derivative B | 15.00 | 70.00% at 25 µM |

2. Antitubercular Activity

In another investigation, the antitubercular activity of phenyl derivatives was assessed. The introduction of a trifluoromethoxy group led to compounds with enhanced potency against Mycobacterium tuberculosis.

| Compound | IC50 (µM) | Activity Improvement |

|---|---|---|

| Compound 1 | 0.36 | 7-fold increase |

| Compound 2 | 0.86 | 3-fold increase |

Mechanistic Insights

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the trifluoromethoxy group enhances lipophilicity and facilitates better membrane penetration, which is crucial for antiviral and antitubercular activities.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of this compound to various biological targets:

- RNA Polymerase Inhibition : Docking simulations indicated strong interactions between the compound and viral RNA polymerase, suggesting a competitive inhibition mechanism .

- Nicotinic Receptor Modulation : The compound's ability to bind effectively to nAChRs was highlighted in studies assessing its modulatory effects on receptor activity .

特性

IUPAC Name |

phenyl-[4-(trifluoromethoxy)phenyl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO/c15-14(16,17)19-12-8-6-11(7-9-12)13(18)10-4-2-1-3-5-10/h1-9,13H,18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZKROCOLNIOKIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)OC(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。